Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the benzo[b]thiophene family. This compound is characterized by its unique structure, which includes a thiophene ring fused with a benzene ring, substituted with a chlorine atom, a methoxy group, and a carboxylate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-5-methoxy-2-nitrobenzoic acid with thioglycolic acid in the presence of a dehydrating agent, followed by esterification with methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Commonly involves the replacement of the chlorine atom or the methoxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 4-chlorobenzo[b]thiophene-2-carboxylate
- Methyl 5-methoxybenzo[b]thiophene-2-carboxylate
- Methyl 4-chloro-5-methylbenzo[b]thiophene-2-carboxylate
Comparison: Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate is unique due to the presence of both chlorine and methoxy substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and chemical behaviors, making it a valuable subject of study .
Properties
Molecular Formula |
C11H9ClO3S |
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Molecular Weight |
256.71 g/mol |
IUPAC Name |
methyl 4-chloro-5-methoxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9ClO3S/c1-14-7-3-4-8-6(10(7)12)5-9(16-8)11(13)15-2/h3-5H,1-2H3 |
InChI Key |
UNOWMCQIMLRJLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)SC(=C2)C(=O)OC)Cl |
Origin of Product |
United States |
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